Hexadecanal, 2,2-dichloro-

Description

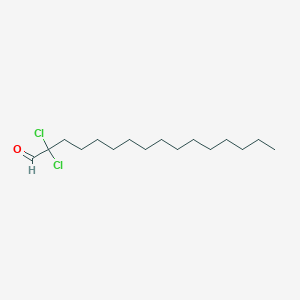

2,2-Dichlorohexanal (CAS RN: 57024-78-9) is a chlorinated aldehyde with the molecular formula C₆H₁₀Cl₂O and an average molecular mass of 169.045 g/mol . Its structure features a hexanal backbone substituted with two chlorine atoms at the second carbon position (Figure 1). The compound’s IUPAC name, 2,2-dichlorohexanal, reflects this substitution pattern. The aldehyde functional group at position 1 confers typical reactivity, such as nucleophilic addition and oxidation, while the electron-withdrawing chlorine atoms may enhance electrophilicity at the carbonyl carbon. ChemSpider lists this compound under ID 2006724, and its monoisotopic mass is 168.010870 Da .

Note: The term "Hexadecanal, 2,2-dichloro-" in the query likely refers to a 16-carbon aldehyde derivative. This article focuses on 2,2-dichlorohexanal (a 6-carbon aldehyde), as it is the only relevant chlorinated aldehyde described in the evidence.

Properties

CAS No. |

119450-46-3 |

|---|---|

Molecular Formula |

C16H30Cl2O |

Molecular Weight |

309.3 g/mol |

IUPAC Name |

2,2-dichlorohexadecanal |

InChI |

InChI=1S/C16H30Cl2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16(17,18)15-19/h15H,2-14H2,1H3 |

InChI Key |

OCFYQJAFTSCJID-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCC(C=O)(Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hexadecanal, 2,2-dichloro- typically involves the chlorination of hexadecanal. The reaction can be carried out using chlorine gas in the presence of a suitable catalyst under controlled conditions. The reaction conditions, such as temperature and pressure, need to be carefully monitored to ensure the selective chlorination at the 2,2-position.

Industrial Production Methods

In an industrial setting, the production of Hexadecanal, 2,2-dichloro- can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of advanced separation techniques, such as distillation and chromatography, further enhances the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

Hexadecanal, 2,2-dichloro- undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The compound can be reduced to form the corresponding alcohol.

Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles such as hydroxide ions (OH-) and amines (NH2-) can be used for substitution reactions.

Major Products

Oxidation: Hexadecanoic acid, 2,2-dichloro-

Reduction: Hexadecanol, 2,2-dichloro-

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Hexadecanal, 2,2-dichloro- has several applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of surfactants and lubricants.

Mechanism of Action

The mechanism of action of Hexadecanal, 2,2-dichloro- involves its interaction with specific molecular targets and pathways. In biological systems, it is believed to act on the olfactory receptors, influencing neural pathways associated with behavior and stress responses . The exact molecular targets and pathways are still under investigation, but studies have shown sex-specific effects on aggression and social behavior .

Comparison with Similar Compounds

Comparison with Similar Compounds

This section compares 2,2-dichlorohexanal with structurally analogous compounds, emphasizing molecular features, physicochemical properties, and reactivity.

Hexane, 2,2-dichloro (C₆H₁₂Cl₂)

- Molecular Formula : C₆H₁₂Cl₂

- Molecular Weight : 155.065 g/mol

- Structure : A saturated alkane with two chlorine atoms at the second carbon.

- Key Differences :

- Functional Group: Lacks the aldehyde group, making it chemically inert compared to 2,2-dichlorohexanal.

- Reactivity: As an alkane, it undergoes substitution or elimination reactions under harsh conditions, whereas the aldehyde group in 2,2-dichlorohexanal allows for oxidation (e.g., to carboxylic acid) or condensation reactions.

- Applications: Alkanes like 2,2-dichlorohexane are often solvents or intermediates in organic synthesis, while chlorinated aldehydes may serve as building blocks for agrochemicals or pharmaceuticals .

Hexanal, 2,2-dimethyl (C₈H₁₆O)

- Molecular Formula : C₈H₁₆O

- Molecular Weight : 128.212 g/mol

- Structure : A branched aldehyde with two methyl groups at the second carbon.

- Key Differences :

- Substituent Effects: Methyl groups are electron-donating, reducing the electrophilicity of the aldehyde compared to the electron-withdrawing chlorines in 2,2-dichlorohexanal.

- Steric Hindrance: Bulkier methyl groups may hinder nucleophilic attack at the carbonyl carbon, whereas chlorine’s smaller size allows easier access.

- Boiling Point: Higher molecular weight of 2,2-dichlorohexanal (169 vs. 128 g/mol) suggests stronger intermolecular forces (e.g., dipole-dipole interactions) due to polar C-Cl bonds .

Cypermethrin Derivatives (e.g., Alpha-Cypermethrin)

- Structure: Contains a 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropane moiety esterified to a cyanophenoxybenzyl group .

- Key Differences :

- Functional Class: Cypermethrin is a pyrethroid ester, whereas 2,2-dichlorohexanal is an aldehyde.

- Chlorine Placement: Both compounds feature 2,2-dichloro substitution, but in cypermethrin, the dichlorovinyl group contributes to insecticidal activity by enhancing stability and binding to sodium channels .

Data Table: Comparative Analysis

| Compound | Molecular Formula | Molecular Weight (g/mol) | Functional Group | Substituents | Key Applications |

|---|---|---|---|---|---|

| 2,2-Dichlorohexanal | C₆H₁₀Cl₂O | 169.045 | Aldehyde | Cl, Cl at C2 | Organic synthesis |

| Hexane, 2,2-dichloro | C₆H₁₂Cl₂ | 155.065 | Alkane | Cl, Cl at C2 | Solvent, intermediate |

| Hexanal, 2,2-dimethyl | C₈H₁₆O | 128.212 | Aldehyde | CH₃, CH₃ at C2 | Flavor/fragrance industry |

| Alpha-Cypermethrin | C₂₂H₁₉Cl₂NO₃ | 416.29 | Ester | Dichlorovinyl group | Insecticide |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.